![molecular formula C16H27NO2S2 B4538129 N-cyclododecyl-2-thiophenesulfonamide](/img/structure/B4538129.png)
N-cyclododecyl-2-thiophenesulfonamide
Description
Thiophene sulfonamides represent a class of compounds that have been extensively studied due to their diverse chemical and biological properties. These compounds serve as building blocks in organic synthesis and have applications in drug discovery and materials science.
Synthesis Analysis
The synthesis of thiophene sulfonamides typically involves the functionalization of thiophene rings followed by sulfonamide coupling. For instance, the synthesis of 4-substituted 2-thiophenesulfonamides from 3-thiophenecarboxaldehyde showcases the versatility of metalation chemistry in introducing sulfonamide groups into thiophene derivatives (Holmes et al., 1994).
Molecular Structure Analysis
X-ray crystallography and computational methods like density functional theory (DFT) are commonly used to analyze the molecular structures of thiophene sulfonamides. These analyses reveal the electronic structure, molecular geometry, and interaction patterns that influence the compound's reactivity and physical properties. For example, the study on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide provided detailed insights into its molecular structure through X-ray crystallography (B. Al-Hourani et al., 2016).
Chemical Reactions and Properties
Thiophene sulfonamides participate in various chemical reactions, including cyclizations and coupling reactions, that enable the synthesis of complex heterocyclic compounds. For instance, platinum(II)-catalyzed cyclizations involving enesulfonamides result in the formation of quaternary carbon centers within heterocyclic ring systems (Harrison et al., 2007).
properties
IUPAC Name |
N-cyclododecylthiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2S2/c18-21(19,16-13-10-14-20-16)17-15-11-8-6-4-2-1-3-5-7-9-12-15/h10,13-15,17H,1-9,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPVJQQEADGWQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NS(=O)(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclododecylthiophene-2-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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